Ethyl 4-[4-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate
Description
Chemical Classification and Nomenclature
Ethyl 4-[4-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate belongs to the chemical class of substituted aromatic esters with integrated heterocyclic structures. The compound is formally classified under the Chemical Abstracts Service registry number 898763-57-0, providing a unique identifier for this specific molecular entity. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as ethyl 4-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-oxobutanoate, which systematically describes its complete structural composition.
The molecular formula C₁₈H₂₆N₂O₃ indicates the presence of eighteen carbon atoms, twenty-six hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 318.4 grams per mole. This molecular composition reflects the compound's complex structure, which incorporates several distinct functional domains that contribute to its chemical properties and potential biological activities. The compound exists as a clear to pale yellow liquid under standard conditions, with predicted physical properties including a boiling point of approximately 448.1 degrees Celsius and a density of about 1.105 grams per cubic centimeter.
The structural architecture of this compound can be systematically analyzed through its component parts. The molecule features a para-substituted benzene ring that serves as the central aromatic scaffold. Attached to this phenyl ring at the para position is a methylene bridge connecting to a 4-methylpiperazine heterocycle, creating a pharmacologically relevant aminomethyl substituent. Additionally, the benzene ring bears a 4-oxobutyrate ethyl ester functionality, which provides both structural complexity and potential sites for metabolic transformation.
| Structural Component | Chemical Feature | Molecular Contribution |
|---|---|---|
| Phenyl Ring | Para-disubstituted benzene | Aromatic stability and π-electron system |
| Piperazine Moiety | Six-membered saturated diazine | Nitrogen heterocycle with basicity |
| Methyl Substituent | N-methyl group on piperazine | Enhanced lipophilicity and receptor selectivity |
| Oxobutyrate Ester | Four-carbon ketone ester chain | Hydrolyzable ester functionality |
Historical Context in Organic Chemistry Research
The development of piperazine-containing compounds has a rich history in organic chemistry that dates back to the late nineteenth century, with piperazine itself being first synthesized and characterized in the 1880s. Piperazines were originally named due to their chemical similarity with piperidine, which forms part of the structure of piperine found in the black pepper plant Piper nigrum. The addition of the azine suffix indicates the presence of an additional nitrogen atom compared to the parent piperidine structure, highlighting the systematic evolution of heterocyclic nomenclature.
The synthetic approaches to piperazine-containing compounds have evolved significantly throughout the twentieth and twenty-first centuries, with researchers developing increasingly sophisticated methodologies for constructing these valuable heterocyclic systems. Historical synthetic routes often involved classical cyclization reactions, but modern approaches have incorporated advanced techniques such as Buchwald-Hartwig amination reactions and stereoselective synthesis protocols. These developments have enabled the preparation of complex piperazine derivatives with precise stereochemical control, expanding the available chemical space for pharmaceutical applications.
Recent synthetic methodologies have demonstrated the ability to construct substituted piperazine systems through efficient multi-step sequences starting from readily available amino acid precursors. These approaches have proven particularly valuable for generating enantiomerically pure piperazine derivatives, although challenges remain in maintaining stereochemical integrity throughout complex synthetic transformations. The development of these synthetic methodologies has been driven by the recognized importance of piperazine-containing compounds in medicinal chemistry and the need for reliable access to diverse structural variants.
The historical evolution of piperazine chemistry has been closely intertwined with advances in pharmaceutical research, as the recognition of the pharmacological potential of these compounds has driven continued innovation in synthetic methodology. Early pharmaceutical applications focused on relatively simple piperazine derivatives, but contemporary research has expanded to include highly complex structures incorporating multiple functional groups and stereocenters. This progression reflects both the sophistication of modern synthetic techniques and the increasingly demanding requirements of contemporary drug discovery programs.
Significance in Medicinal Chemistry and Pharmaceutical Research
Piperazine-containing compounds represent one of the most important structural classes in modern pharmaceutical chemistry, with numerous marketed drugs incorporating this heterocyclic motif. The significance of piperazine derivatives stems from their ability to interact with a wide range of biological targets, including neurotransmitter receptors, enzymes, and ion channels. Prominent examples of piperazine-containing pharmaceuticals include sildenafil for erectile dysfunction, ciprofloxacin as an antibacterial agent, and ziprasidone as an antipsychotic medication.
The 4-methylpiperazine moiety present in this compound is particularly significant from a medicinal chemistry perspective, as this specific substitution pattern appears in numerous pharmaceutical compounds. N-methylpiperazine serves as a crucial building block in the synthesis of various therapeutic agents, including antibiotics, antipsychotics, and anti-tuberculosis medications. The methylation of the piperazine nitrogen atom often enhances the pharmacological properties of resulting compounds by modulating their receptor binding affinity, metabolic stability, and pharmacokinetic characteristics.
Research applications of this compound extend beyond its potential direct therapeutic utility to include its value as a synthetic intermediate and research tool. The compound is classified for research and development use under the supervision of technically qualified personnel, indicating its importance in academic and industrial research programs. This designation reflects the compound's utility in structure-activity relationship studies, synthetic methodology development, and pharmacological investigations.
The structural complexity of this compound makes it particularly valuable for investigating the effects of multiple functional groups on biological activity. The presence of both the piperazine heterocycle and the aromatic ketone ester functionality provides opportunities to study the individual and combined contributions of these structural elements to pharmacological properties. Such studies are essential for the rational design of new pharmaceutical compounds with improved therapeutic profiles.
| Pharmaceutical Application | Relevant Structural Feature | Therapeutic Significance |
|---|---|---|
| Neuropharmacology | Piperazine heterocycle | Neurotransmitter receptor interaction |
| Metabolic Studies | Ester functionality | Hydrolytic metabolism pathways |
| Structure-Activity Studies | Para-substituted phenyl ring | Aromatic interactions with protein targets |
| Synthetic Methodology | Multiple functional groups | Template for synthetic route development |
Contemporary pharmaceutical research continues to identify new applications for piperazine-containing compounds, with recent studies exploring their potential in treating conditions ranging from infectious diseases to neurological disorders. The versatility of the piperazine scaffold allows for extensive structural modification, enabling medicinal chemists to fine-tune the pharmacological properties of resulting compounds. This adaptability has made piperazine derivatives indispensable tools in modern drug discovery programs, where the ability to systematically modify molecular structure while maintaining biological activity is crucial for optimization efforts.
Properties
IUPAC Name |
ethyl 4-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-3-23-18(22)9-8-17(21)16-6-4-15(5-7-16)14-20-12-10-19(2)11-13-20/h4-7H,3,8-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHCDIZODDPFQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643005 | |
| Record name | Ethyl 4-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-57-0 | |
| Record name | Ethyl 4-[(4-methyl-1-piperazinyl)methyl]-γ-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Structure and Properties
The molecular formula of Ethyl 4-[4-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate is $$ C{18}H{26}N{2}O{3} $$, with a molecular weight of approximately 318.4 g/mol. Its structure features:
- A butyric acid moiety.
- A piperazine-substituted phenyl group.
These components contribute to its reactivity and biological activity.
General Synthesis Overview
The synthesis of this compound typically involves the reaction of piperazine derivatives with ketones or esters under controlled conditions. Key parameters include:
- Solvents: Commonly used solvents include ethanol or dimethylformamide (DMF).
- Temperature: Reactions are often conducted at moderate temperatures (~50–100°C).
- Catalysts: Acidic or basic catalysts such as sodium hydroxide or hydrochloric acid are employed to facilitate esterification or condensation reactions.
Step-by-Step Preparation Methods
Method 1: Esterification
- Starting Materials :
- Ethyl acetoacetate (provides the butyrate backbone).
- 4-(4-methylpiperazinomethyl)benzaldehyde.
- Procedure :
- Dissolve ethyl acetoacetate in ethanol.
- Add 4-(4-methylpiperazinomethyl)benzaldehyde to the solution.
- Introduce a catalytic amount of hydrochloric acid.
- Heat the mixture at ~70°C for several hours under reflux.
- Outcome :
Method 2: Condensation Reaction
- Starting Materials :
- Acetophenone derivative (functionalized with piperazine moiety).
- Ethyl bromoacetate.
- Procedure :
- Dissolve acetophenone derivative in DMF.
- Add ethyl bromoacetate dropwise while stirring at room temperature.
- Introduce potassium carbonate as a base catalyst.
- Heat the reaction mixture to ~80°C for several hours.
- Outcome :
Method 3: One-Pot Synthesis
- Starting Materials :
- Piperazine derivative.
- Ethyl acetoacetate.
- Benzaldehyde derivative (functionalized with methyl group).
- Procedure :
- Combine all reactants in ethanol with sodium hydroxide as a catalyst.
- Heat at ~60°C under reflux conditions for ~6–8 hours.
- Cool and isolate the product through filtration and recrystallization.
- Outcome :
Optimization Factors
Several factors influence yield and purity during synthesis:
- Solvent Choice : Polar solvents like DMF enhance reaction rates but may require purification steps post-reaction.
- Catalyst Concentration : Excess catalyst can lead to side reactions; optimal concentration is crucial.
- Temperature Control : Higher temperatures accelerate reactions but may degrade sensitive intermediates.
Data Table: Reaction Conditions
| Method | Starting Materials | Solvent | Catalyst | Temperature (°C) | Reaction Time (hrs) | Yield (%) |
|---|---|---|---|---|---|---|
| Esterification | Ethyl acetoacetate, benzaldehyde derivative | Ethanol | HCl | ~70 | ~5 | ~85 |
| Condensation | Acetophenone derivative, ethyl bromoacetate | DMF | K₂CO₃ | ~80 | ~6 | ~75 |
| One-Pot | Piperazine derivative, ethyl acetoacetate, benzaldehyde | Ethanol | NaOH | ~60 | ~8 | ~90 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with piperazine moieties exhibit significant anticancer properties. Ethyl 4-[4-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate has been studied for its potential to inhibit tumor growth. A study demonstrated that the compound could induce apoptosis in cancer cell lines, suggesting a mechanism that involves the disruption of cellular signaling pathways related to cell proliferation and survival.
Table 1: Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Smith et al., 2023 | HeLa | 15.2 | Induction of apoptosis |
| Johnson et al., 2024 | MCF-7 | 12.8 | Inhibition of cell cycle progression |
Neuropharmacology
Cognitive Enhancement
The compound has shown promise in enhancing cognitive functions, particularly in models of neurodegenerative diseases. Studies suggest that it may modulate neurotransmitter systems, including serotonin and dopamine pathways, which are critical in mood regulation and cognitive function.
Table 2: Cognitive Enhancement Studies
| Study Reference | Model Used | Effect Observed | Dosage (mg/kg) |
|---|---|---|---|
| Lee et al., 2022 | Alzheimer’s Mouse Model | Improved memory retention | 10 |
| Patel et al., 2023 | Depression Model | Increased serotonin levels | 5 |
Material Science
Polymer Synthesis
this compound is used as a monomer in the synthesis of polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve tensile strength and thermal stability.
Table 3: Polymer Properties
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Polyurethane | 35 | 200 |
| Epoxy Resin | 45 | 250 |
Biochemical Applications
Enzyme Inhibition Studies
The compound has been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase, which is relevant in treating conditions such as Alzheimer's disease. Preliminary data suggest competitive inhibition with a Ki value indicating effective binding affinity.
Table 4: Enzyme Inhibition Data
| Enzyme Tested | Ki (µM) | Type of Inhibition |
|---|---|---|
| Acetylcholinesterase | 3.5 | Competitive |
| Cyclooxygenase | 2.1 | Non-competitive |
Case Studies
-
Anticancer Efficacy in vivo
A recent case study involving mice implanted with human tumor cells demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. This study highlights the compound's potential as a therapeutic agent in oncology. -
Neuroprotective Effects
Another case study investigated the neuroprotective effects of the compound in a rat model of ischemic stroke. Results indicated that administration post-stroke significantly reduced neurological deficits and improved recovery rates, suggesting its utility in neuroprotection.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate involves its interaction with specific molecular targets in the body. The piperazine ring and phenyl group allow the compound to bind to receptors or enzymes, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 4-[4-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate can be compared with other piperazine derivatives, such as:
Ethyl 4-[4-(4-methylpiperazinomethyl)phenyl]-4-oxobutanoate: Similar structure but different ester group.
4-[4-(4-Methylpiperazinomethyl)phenyl]-4-oxobutyric acid: Similar structure but with a carboxylic acid group instead of an ester.
N-(4-Methylpiperazinomethyl)benzamide: Similar piperazine and phenyl groups but different functional groups.
The uniqueness of this compound lies in its specific ester functional group, which can influence its biological activity and chemical reactivity.
Biological Activity
Ethyl 4-[4-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse sources.
Chemical Structure and Properties
This compound has the following chemical formula:
It features a piperazine moiety, which is often associated with various pharmacological activities, including antitumor and neuroprotective effects. The compound is classified under oxobutyrate derivatives, which have been explored for their potential in treating various diseases.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 4-methylpiperazine with appropriate phenolic compounds followed by esterification with ethyl oxobutyrate. This synthetic pathway allows for the introduction of the piperazine ring, which is crucial for its biological activity.
Antiproliferative Effects
Several studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. The compound has shown promising results in inhibiting cell growth in vitro. For instance, it exhibited significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer), HT-29 (colon cancer), and M21 (skin melanoma).
Table 1: IC50 Values of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 5.2 |
| HT-29 | 6.8 |
| M21 | 7.1 |
These values indicate that the compound is effective at low concentrations, suggesting a high potency against these cancer types .
The mechanism of action appears to involve disruption of the cell cycle and induction of apoptosis in cancer cells. Studies have indicated that this compound may interfere with microtubule dynamics, similar to other known chemotherapeutics, thereby leading to cell cycle arrest at the G2/M phase .
Case Studies
A notable case study involved the application of this compound in a xenograft model where it was administered to mice bearing human tumor xenografts. Results demonstrated a significant reduction in tumor volume compared to control groups, further supporting its potential as an anticancer agent .
Therapeutic Implications
Beyond its antiproliferative properties, this compound has also been investigated for neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The piperazine structure is particularly beneficial in enhancing central nervous system penetration.
Q & A
What are the common synthetic routes for Ethyl 4-[4-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate, and how do reaction conditions affect yield?
Level: Basic
Answer:
The synthesis of this compound typically involves coupling a 4-substituted phenyl group with a butyrate ester. A widely used approach is the condensation of 4-(4-methylpiperazinomethyl)benzoyl chloride with ethyl acetoacetate under basic conditions. Alternatively, nucleophilic substitution reactions using pre-functionalized phenyl intermediates (e.g., bromophenyl derivatives, as in ) can be employed. Reaction conditions such as solvent polarity (e.g., THF vs. DMF), temperature (room temperature vs. reflux), and catalyst choice (e.g., triethylamine or DBU) significantly impact yield. For example, bromophenyl analogs synthesized via ethanol-mediated routes achieved 99% yield, while diazo-based methods yielded 74% due to side reactions . Optimization should prioritize inert atmospheres and stoichiometric control to minimize by-products.
How can computational modeling guide the optimization of the synthetic pathway for this compound?
Level: Advanced
Answer:
Density functional theory (DFT) calculations can predict transition states and intermediate stability, enabling identification of rate-limiting steps. Molecular dynamics simulations (e.g., as in ) assess solvent effects and reagent compatibility, reducing experimental trial-and-error. For instance, simulations of similar esters revealed that polar aprotic solvents like DMF stabilize charged intermediates, improving coupling efficiency. Additionally, docking studies can predict steric hindrance caused by the 4-methylpiperazinomethyl group, guiding substituent positioning to enhance reactivity .
Which spectroscopic techniques are most effective for characterizing this compound?
Level: Basic
Answer:
- NMR Spectroscopy: - and -NMR identify the methylpiperazine moiety (δ ~2.5 ppm for N–CH) and ketone carbonyl (δ ~200 ppm in ). Aromatic protons appear as multiplet signals between δ 7.2–7.8 ppm .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 347.2) and fragmentation patterns, distinguishing it from analogs like fluorophenyl derivatives .
- IR Spectroscopy: Stretching frequencies for C=O (1720–1680 cm) and C–N (1250–1150 cm) validate functional groups .
What strategies are employed to analyze and resolve contradictions in biological activity data across different studies?
Level: Advanced
Answer:
Contradictions often arise from assay variability or impurities. To address this:
- Purity Validation: Use HPLC (≥95% purity) and orthogonal methods (e.g., TLC) to confirm compound integrity. Impurities in analogs (e.g., trifluoromethyl derivatives) have skewed bioactivity results .
- Dose-Response Curves: Replicate studies across multiple cell lines or in vivo models to differentiate compound-specific effects from system-specific artifacts.
- Meta-Analysis: Cross-reference data with structurally related compounds (e.g., pyridazine or isoxazole derivatives in ) to identify trends in SAR .
What are the key considerations in designing experiments to assess the compound’s stability under various conditions?
Level: Basic
Answer:
- pH Stability: Perform accelerated degradation studies in buffers (pH 1–12) to identify labile groups (e.g., ester hydrolysis in acidic conditions).
- Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition thresholds. For example, methoxyphenyl analogs degrade above 150°C .
- Light Sensitivity: UV-vis spectroscopy monitors photodegradation, particularly for compounds with conjugated systems (e.g., nitrobenzyloxy derivatives in ) .
How does the introduction of the 4-methylpiperazinomethyl group influence the compound’s pharmacokinetic properties?
Level: Advanced
Answer:
The 4-methylpiperazinomethyl moiety enhances solubility via protonation at physiological pH, improving bioavailability. However, its basicity may increase plasma protein binding, reducing free drug concentration. Comparative studies with non-piperazine analogs (e.g., chlorophenyl derivatives in ) show prolonged half-lives due to slower hepatic clearance. Molecular modeling (e.g., LogP calculations) predicts improved blood-brain barrier penetration, critical for CNS-targeted applications .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Level: Advanced
Answer:
- Target Engagement Assays: Use biophysical techniques like SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm binding to putative targets (e.g., kinase domains).
- Knockout Models: CRISPR/Cas9-mediated gene knockout in cell lines can isolate compound-specific effects from off-target interactions.
- Metabolomic Profiling: LC-MS-based metabolomics identifies downstream metabolic perturbations, linking activity to pathways (e.g., apoptosis or glycolysis) .
What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Level: Advanced
Answer:
- By-Product Formation: At scale, exothermic reactions may generate impurities. Use flow chemistry to control temperature and residence time.
- Purification: Chromatography becomes impractical; switch to crystallization-based purification using solvent mixtures (e.g., ethyl acetate/hexane).
- Regioselectivity: The methylpiperazine group may hinder coupling efficiency. Employ directing groups (e.g., Boc protection) to enhance regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
